5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
5-Hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound featuring an isoindoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a hydroxyl group and a propyl substituent on the isoindoline ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and propylamine.
Cyclization: The reaction between phthalic anhydride and propylamine under acidic or basic conditions leads to the formation of the isoindoline ring.
Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, leading to the formation of 5-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-one.
Reduction: Reduction of the isoindoline ring can yield 5-hydroxy-2-propyl-1,2,3,4-tetrahydroisoindole.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 5-Oxo-2-propyl-2,3-dihydro-1H-isoindol-1-one.
Reduction: 5-Hydroxy-2-propyl-1,2,3,4-tetrahydroisoindole.
Substitution: Various substituted isoindoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, 5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
This compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used as a scaffold for the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The hydroxyl group and the isoindoline ring play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one: Similar structure with a methyl group instead of a propyl group.
5-Hydroxy-2-ethyl-2,3-dihydro-1H-isoindol-1-one: Similar structure with an ethyl group instead of a propyl group.
5-Hydroxy-2-butyl-2,3-dihydro-1H-isoindol-1-one: Similar structure with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of 5-hydroxy-2-propyl-2,3-dihydro-1H-isoindol-1-one lies in its specific substituent pattern, which influences its chemical reactivity and biological activity. The propyl group provides a distinct steric and electronic environment compared to other alkyl-substituted isoindolines, potentially leading to unique interactions with molecular targets.
Properties
CAS No. |
109803-67-0 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-hydroxy-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H13NO2/c1-2-5-12-7-8-6-9(13)3-4-10(8)11(12)14/h3-4,6,13H,2,5,7H2,1H3 |
InChI Key |
PGSXTHNBEYPYNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(C1=O)C=CC(=C2)O |
Purity |
0 |
Origin of Product |
United States |
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